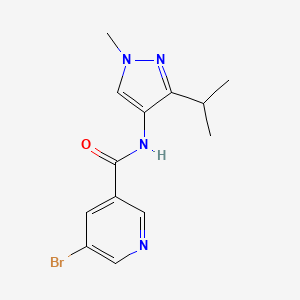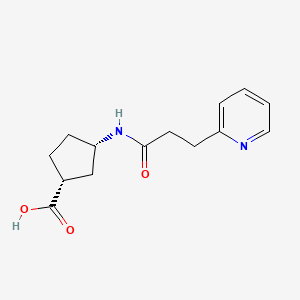![molecular formula C15H17NO3 B6645089 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid, also known as Cyclofenil, is a nonsteroidal selective estrogen receptor modulator (SERM). It is a synthetic compound that has been extensively studied for its potential application in the treatment of various diseases, including breast cancer, osteoporosis, and endometriosis.
Mecanismo De Acción
4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid is a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors in different tissues, resulting in different effects. In breast tissue, it acts as an estrogen antagonist, blocking the effects of estrogen on breast cancer cells. In bone tissue, it acts as an estrogen agonist, stimulating the growth of bone cells and preventing bone loss. In endometrial tissue, it acts as an anti-inflammatory agent, reducing inflammation and pain associated with endometriosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid are varied, depending on the tissue it is acting on. In breast tissue, it can inhibit the growth of breast cancer cells by blocking the effects of estrogen. In bone tissue, it can stimulate the growth of bone cells and prevent bone loss. In endometrial tissue, it can reduce inflammation and pain associated with endometriosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid in lab experiments is its selectivity for different tissues. This allows researchers to study its effects on specific tissues and diseases. However, one limitation is that its effects can vary depending on the tissue it is acting on, making it difficult to predict its overall effects in the body.
Direcciones Futuras
There are several future directions for the study of 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid. One direction is the development of more selective SERMs that can target specific tissues and diseases. Another direction is the study of its effects on other diseases, such as prostate cancer and Alzheimer's disease. Additionally, the development of new synthesis methods for 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid may lead to the discovery of new compounds with even more potent therapeutic effects.
Métodos De Síntesis
The synthesis of 4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid involves the reaction of 4-benzyloxybenzoic acid with cyclopentenylmagnesium bromide, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained by the removal of the benzyl protecting group using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have antiestrogenic effects, making it a potential therapeutic agent for the treatment of breast cancer. Studies have also shown that it can prevent bone loss and increase bone density, making it a potential treatment for osteoporosis. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for endometriosis.
Propiedades
IUPAC Name |
4-[2-(cyclopenten-1-yl)ethylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(16-10-9-11-3-1-2-4-11)12-5-7-13(8-6-12)15(18)19/h3,5-8H,1-2,4,9-10H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRRRDVNHKMOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CCNC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)


![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)


![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)